马来酸培赫西林

描述

Perhexiline maleate is a medication that has been primarily used in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. It operates through a mechanism that does not involve beta adreno-receptor-blocking activity. Instead, it inhibits myocardial fatty acid catabolism, leading to an increased utilization of glucose by the heart. This unique mode of action makes perhexiline maleate an effective prophylactic agent for angina pectoris, as demonstrated in several clinical trials where it significantly reduced the frequency and severity of anginal attacks . Additionally, perhexiline maleate has been found to have applications beyond cardiology, such as reversing acquired resistance to doxorubicin in certain leukemia cells .

Synthesis Analysis

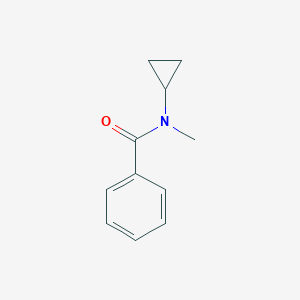

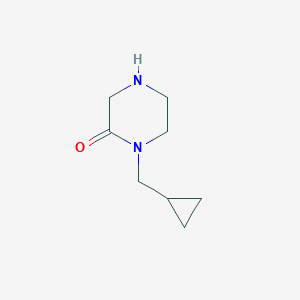

The synthesis of perhexiline maleate is not directly discussed in the provided papers. However, research into finding a substitute for perhexiline maleate due to its side effects has led to the synthesis of an arylalkylamine series with antianginal properties. The aim was to select a compound that is more rapidly hydroxylated than perhexiline maleate. This research indicates that the metabolic processing of perhexiline maleate, specifically its hydroxylation, is a significant factor in its pharmacokinetics and related side effects .

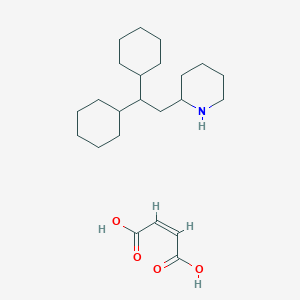

Molecular Structure Analysis

The molecular structure of perhexiline maleate is not explicitly detailed in the provided papers. However, its interactions with cytochrome P-450 suggest that its structure is such that it binds to liver microsomal cytochrome P-450, affecting its oxidative metabolism. This interaction is crucial in understanding the drug's pharmacokinetics and the search for more easily hydroxylated analogs .

Chemical Reactions Analysis

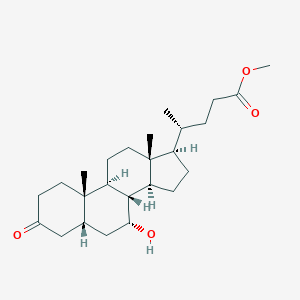

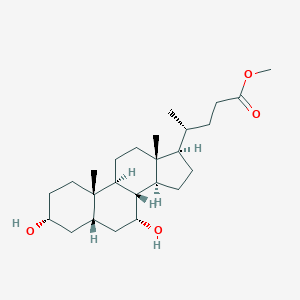

Perhexiline maleate's chemical reactions within the body include its effect on lipid metabolism, which is suggested to be a key factor in its therapeutic effects and side effects. It has been shown to induce the formation of myeloid bodies in human liver cell lines, which is similar to the effects observed in hepatocytes of patients treated with the drug. This indicates that perhexiline maleate may cause alterations in cell lipid metabolism, which could be associated with its ability to enhance the sensitivity of certain cells to other drugs .

Physical and Chemical Properties Analysis

The physical and chemical properties of perhexiline maleate that are relevant to its clinical use include its pharmacokinetics and the development of toxicity at certain plasma concentrations. The drug's efficacy and the risk of adverse effects such as hepatitis and peripheral neuropathy are closely related to its plasma concentrations. Maintaining plasma drug concentrations below a certain threshold (600 ng/ml) has been shown to markedly reduce the risk of long-term toxicity without significantly compromising its anti-anginal efficacy . Additionally, perhexiline maleate's effects on coronary flow distribution and myocardial oxygen consumption highlight its impact on the cardiovascular system's physical properties .

科学研究应用

心脏代谢剂

马来酸培赫西林的应用不断发展,目前被认可具有抗缺血特性,特别是在缺血性心脏病的治疗中。培赫西林最初被归类为冠状动脉血管扩张剂,后来又作为钙通道拮抗剂,现在重新被识别为心脏代谢剂。它通过抑制肉碱棕榈酰转移酶-1 (CPT-1) 酶起作用。其独特的动作机制和良好的血流动力学特征,加上对其不良反应的更深入了解,重新引起了人们对其在严重心肌缺血治疗中的应用的兴趣。值得注意的是,当单独使用或作为其他抗心绞痛疗法的辅助手段时,其疗效超过安慰剂,尤其是在难治性病例中 (Killalea & Krum, 2001)。

心脏病中的代谢调节

马来酸培赫西林在治疗缺血性心脏病的代谢调节中发挥着重要作用。它改变心肌代谢,将平衡从游离脂肪酸代谢转移到葡萄糖代谢,从而提高心肌缺血期间的氧气效率。这种转变对于接受“最佳”药物治疗且不适合血管再通的难治性心绞痛患者特别有益。培赫西林也被认为有望治疗与无法手术的主动脉狭窄、肥厚性心肌病和慢性心力衰竭相关的症状 (Lee, Horowitz, & Frenneaux, 2004)。

多种作用机制

培赫西林在心力衰竭 (HF) 中的治疗益处归因于多种机制,而不仅仅是其最初的 CPT-1 抑制假设。研究表明,其显著作用可能是通过抑制表面膜离子通道以及对心血管系统中细胞代谢和活性氧 (ROS) 产生的影响。这种多方面的作用使培赫西林成为各种心血管疾病的关注药物,尽管确切的机制有待进一步研究 (George 等,2016)。

安全和危害

Perhexiline maleate is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes. Prolonged exposure can lead to serious damage to health, impaired fertility, and harm to unborn children . Long-term treatment has been associated with infrequent but serious adverse effects such as neurological, hepatic toxicity, renal impairment, loss of weight, and hypoglycaemia .

未来方向

There is growing evidence that perhexiline has potent anti-cancer properties. It has been speculated that perhexiline could be repurposed as an anti-cancer agent, with potential added benefits of limiting cardiotoxicity induced by other chemotherapeutics . A recent study has identified perhexiline maleate as a promising target for future pancreatic cancer treatments .

属性

IUPAC Name |

(Z)-but-2-enedioic acid;2-(2,2-dicyclohexylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35N.C4H4O4/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18;5-3(6)1-2-4(7)8/h16-20H,1-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZOTSLZMQDFLG-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021114 | |

| Record name | Perhexiline maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Perhexiline maleate | |

CAS RN |

6724-53-4, 103516-75-2, 103516-76-3 | |

| Record name | Perhexiline maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6724-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perhexiline maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006724534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103516763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perhexiline maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Perhexiline maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-dicyclohexylethyl)piperidinium hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.069 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERHEXILINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7V8Y90G0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERHEXILINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GN57XTP25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PERHEXILINE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84LEC42PQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

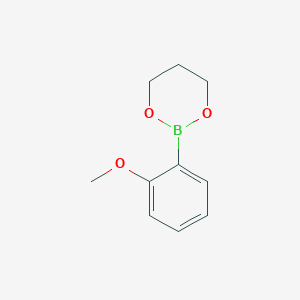

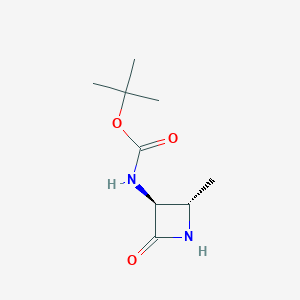

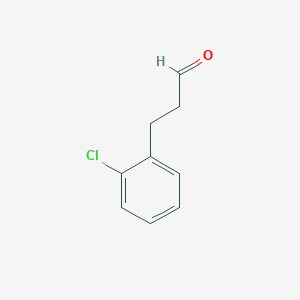

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate](/img/structure/B131541.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-tetrahydropyranyloxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131552.png)

![(3aR,4S,5R,6aS)-4-(tert-Butyldiphenylsilyloxy)methyl-5-hydroxy-hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131555.png)

![(3AR,4S,5R,6aS)-4-(((tert-butyldimethylsilyl)oxy)methyl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B131556.png)